
3-(dimethylamino)pyrrolidine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)pyrrolidine-1-carbothioamide is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)pyrrolidine-1-carbothioamide typically involves the condensation of carboxylic acids with amines. One common method is the direct amidation reaction, which can be catalyzed by metal-based catalysts such as boronic acids and esters . The reaction is often carried out in the presence of a Lewis acid metal complex, such as titanium tetrachloride (TiCl4), in pyridine at elevated temperatures (around 85°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethylamino)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)pyrrolidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)pyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
Uniqueness
3-(dimethylamino)pyrrolidine-1-carbothioamide is unique due to its specific structural features, such as the dimethylamino group and the carbothioic acid amide moiety. These features contribute to its distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .
Eigenschaften
Molekularformel |
C7H15N3S |
|---|---|
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
3-(dimethylamino)pyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H15N3S/c1-9(2)6-3-4-10(5-6)7(8)11/h6H,3-5H2,1-2H3,(H2,8,11) |
InChI-Schlüssel |
RKANZVPXFYNLBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCN(C1)C(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

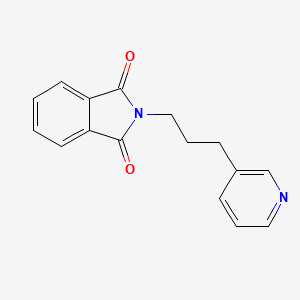
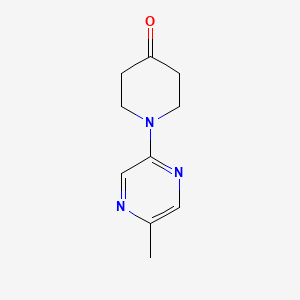
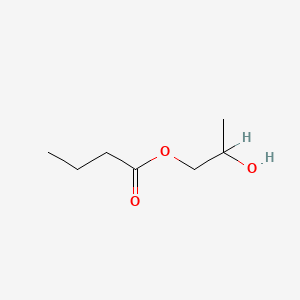
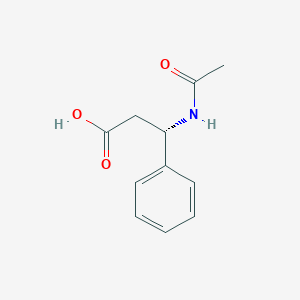
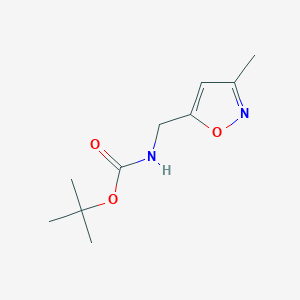
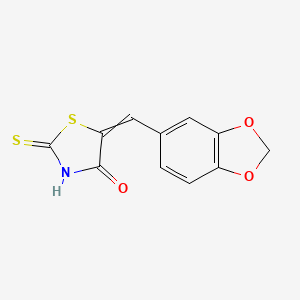

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B8776819.png)
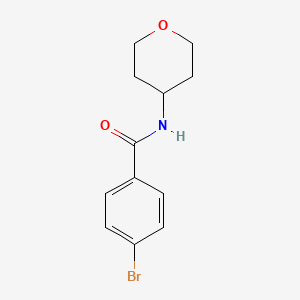


![Benzo[d]isothiazol-7-ol](/img/structure/B8776859.png)
![Ethyl 5-phenyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8776863.png)
